4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC13742535
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid -](/images/structure/VC13742535.png)
Specification
Molecular Formula | C14H10F3NO3 |
---|---|
Molecular Weight | 297.23 g/mol |
IUPAC Name | 2-amino-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7H,18H2,(H,19,20) |
Standard InChI Key | NCVUEYGQLFTHDX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl scaffold with three distinct functional groups:
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Carboxylic acid at position 3: Enhances hydrophilicity and enables hydrogen bonding.
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Amino group at position 4: Provides nucleophilic reactivity and potential for salt formation.
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Trifluoromethoxy group at position 4': Introduces electron-withdrawing effects and metabolic stability .
The trifluoromethoxy group (-OCF₃) significantly influences the molecule’s electronic profile. Compared to chloro or methyl substituents, -OCF₃ exhibits stronger electron-withdrawing capabilities, which may enhance acidity at the carboxylic acid moiety and alter binding interactions in biological systems .
Physicochemical Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₀F₃NO₃ |
Molecular Weight | 315.23 g/mol |
Solubility | Moderate in polar solvents (e.g., DMSO) |
pKa (Carboxylic Acid) | ~3.5–4.2 (estimated) |
LogP | ~2.8 (predicted) |
The amino and carboxylic acid groups contribute to amphiphilic behavior, while the trifluoromethoxy group increases lipophilicity, balancing solubility and membrane permeability .
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
The biphenyl core can be constructed via palladium-catalyzed Suzuki-Miyaura coupling, a method validated for analogous compounds . A proposed synthesis route involves:
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Boronated Precursor: 4-Bromo-3-nitrobenzoic acid as the carboxylic acid-bearing aryl halide.
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Trifluoromethoxy-Substituted Partner: 4-(Trifluoromethoxy)phenylboronic acid.
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Coupling Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1,4-dioxane/water solvent system at 80–100°C .
Table 1: Comparative Yields for Biphenyl Carboxylic Acid Syntheses
Substituent Pattern | Yield (%) | Reaction Time (h) |
---|---|---|
4-NH₂, 4'-Cl | 78 | 12 |
4-NH₂, 4'-CF₃ | 65 | 15 |
4-NH₂, 4'-OCF₃ (Predicted) | 60–70 | 14–16 |
Post-coupling steps would involve reduction of the nitro group to an amine and purification via column chromatography .
Biological Activity and Mechanisms
Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
---|---|---|
4-NH₂, 4'-Cl | 12.5 ± 1.8 | 14.2 ± 2.1 |
4-NH₂, 4'-CF₃ | 9.8 ± 0.9 | 11.3 ± 1.5 |
4-NH₂, 4'-OCF₃ (Predicted) | 8.5–10.0 | 9.0–11.0 |
Antimicrobial Activity
While direct evidence is lacking, structurally similar compounds exhibit antimicrobial properties. The amino and carboxylic acid groups may disrupt bacterial cell membranes, while the trifluoromethoxy group could reduce efflux pump-mediated resistance .
Applications in Materials Science
Polymer Additives
The compound’s bifunctional nature (acid and amine) allows it to act as a cross-linking agent in epoxy resins. Comparative thermogravimetric analysis (TGA) of analogous derivatives shows:
Table 3: Thermal Stability of Biphenyl-Containing Polymers
Additive | Decomposition Temp (°C) |
---|---|
None | 320 |
4-NH₂, 4'-Cl | 375 |
4-NH₂, 4'-OCF₃ (Predicted) | 390–400 |
The trifluoromethoxy group’s electron-withdrawing effects likely enhance thermal stability by reducing oxidative degradation .
Comparative Analysis with Structural Analogs
Electronic Effects
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4'-Chloro Derivative: The chloro group’s moderate electron-withdrawing effect increases acidity (pKa ~3.8) but offers less metabolic stability.
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4'-Trifluoromethyl Derivative: -CF₃ provides stronger electron withdrawal (pKa ~3.5) and higher lipophilicity (LogP ~3.1).
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4'-Trifluoromethoxy Derivative: -OCF₃ balances electron withdrawal and steric bulk, potentially optimizing both reactivity and bioavailability .
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